Ethyl3-(oxan-2-yl)-3-oxopropanoate
Description
Ethyl 3-(oxan-2-yl)-3-oxopropanoate (CAS: 672957-92-5), also known as ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate, is a ketoester featuring a tetrahydrofuran (oxolane) ring at the β-keto position. This compound is structurally characterized by a cyclic ether substituent, which imparts unique solubility and electronic properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 3-(oxan-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)9-5-3-4-6-14-9/h9H,2-7H2,1H3 |
InChI Key |
WAMYDXRIMDDXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(oxan-2-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(oxan-2-yl)-3-oxopropanoic acid+ethanolH2SO4ethyl 3-(oxan-2-yl)-3-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(oxan-2-yl)-3-oxopropanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxan-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: 3-(oxan-2-yl)-3-oxopropanoic acid
Reduction: Ethyl 3-(oxan-2-yl)-3-hydroxypropanoate
Substitution: 3-(oxan-2-yl)-3-oxopropanoic acid and ethanol
Scientific Research Applications
Ethyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(oxan-2-yl)-3-oxopropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or keto group reduction, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of ethyl 3-(oxan-2-yl)-3-oxopropanoate, highlighting substituent differences and their implications:
Reactivity and Stability
- Diazo-Containing Analogs: Compounds like ethyl 2-diazo-3-(4-isopropylphenyl)-3-oxopropanoate exhibit high reactivity due to the diazo group, enabling cyclopropanation reactions under rhodium catalysis. However, they are less stable than the target compound, requiring careful handling .
- Halogenated Derivatives: Fluorinated (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) and chlorinated (e.g., ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate) analogs demonstrate increased electrophilicity at the keto position, enhancing their utility in nucleophilic substitutions. Fluorine also improves metabolic stability in drug candidates .
- Aromatic vs. Cyclic Ether Substituents : The oxolane ring in the target compound provides better solubility in polar solvents compared to aromatic substituents (e.g., phenyl or pyridinyl groups), which may aggregate due to π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
